N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide
Description
N-(2-Methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is a benzothiazole-based acetamide derivative characterized by a 2-methyl-substituted benzothiazole core linked to a p-tolylthioacetamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s synthesis typically involves coupling a 2-methylbenzo[d]thiazol-6-amine precursor with a p-tolylthioacetyl chloride derivative under standard amidation conditions . Its structural uniqueness lies in the combination of a methyl group at the 2-position of the benzothiazole ring and a thioether-linked p-tolyl group on the acetamide side chain, which may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-3-6-14(7-4-11)21-10-17(20)19-13-5-8-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOHDGKTOHHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide typically involves the reaction of 2-methylbenzo[d]thiazole with p-tolylthioacetic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Common reagents used in the synthesis include thionyl chloride, acetic anhydride, and various bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide depends on its specific biological or chemical activity. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substitutions on the benzothiazole ring and acetamide side chain, which critically influence pharmacological properties. Key examples include:
Table 1: Structural Comparison of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide and Analogues
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
- IUPAC Name : N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
- Molecular Formula : C17H16N2OS2
- CAS Number : 895453-86-8
The compound's structure is characterized by a thiazole ring and a p-tolylthio group, which contribute to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, potentially leading to therapeutic effects.
- Apoptotic Pathway Activation : Research indicates that it can induce apoptosis in tumor cells, a critical mechanism for anticancer activity .
- Modulation of Cellular Processes : It may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The compound was tested against several cancer cell lines using the MTT assay to assess cell viability. Results indicated that it effectively induced apoptosis in A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant anticancer potential .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly as a COX-2 inhibitor. In vivo studies showed that it could reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is compared with other thiazole derivatives:
| Compound Name | Structure | Anticancer Activity | COX-2 Inhibition |
|---|---|---|---|
| N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide | Structure | Moderate | Yes |
| N-(benzothiazole-2-yl)-acetamide | Structure | Low | No |
This table illustrates that while other compounds exhibit some biological activity, this compound shows more pronounced effects in both anticancer and anti-inflammatory assays.
Case Studies
- Synthesis and Anticancer Evaluation : A study synthesized several thiazole derivatives and evaluated their anticancer activities using various assays. The findings indicated that compounds with similar structural motifs to this compound showed enhanced apoptotic effects on tumor cells .
- Docking Studies : Computational docking studies have suggested that this compound binds effectively to COX-2, reinforcing its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
